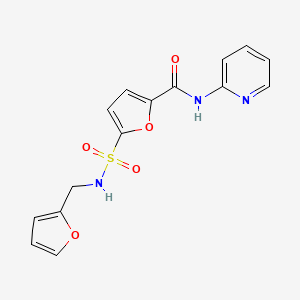

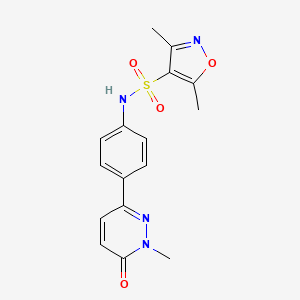

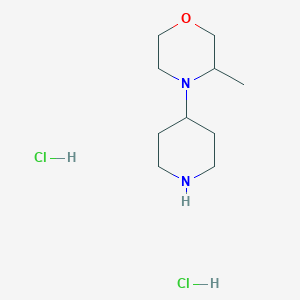

1-methyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many biologically active compounds . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are often used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like the Suzuki-Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of organoboron reagents .

Scientific Research Applications

Synthesis and Chemical Applications

Domino Protocol for Tetrahydroisoquinolines Synthesis : A protocol for the synthesis of highly functionalized tetrahydroisoquinolines involves creating a new benzene ring through a domino sequence, indicating a broad applicability in synthetic chemistry and potential drug discovery processes (Balamurugan et al., 2011).

Antitumor Activity of Isoquinoline Derivatives : Research shows the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives involving morpholine, which have been evaluated for antineoplastic activity, demonstrating the compound's relevance in cancer research (Liu et al., 1995).

Quinolines as Hypoxia-Selective Cytotoxins : Studies on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, including compounds with morpholine subunits, have shown hypoxia-selective cytotoxicity and radiosensitizing properties, highlighting their potential in targeted cancer therapy (Denny et al., 1992).

Biochemical Research Applications

Fluorescence Properties for Molecular Probes : A study on 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones evaluates their fluorescence properties, suggesting potential applications as molecular fluorescent probes, which could be instrumental in biological imaging and diagnostics (Motyka et al., 2011).

Hydrogen-Bonded Sheet Structures : Research on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines reveals complex hydrogen-bonded sheet structures, providing insights into molecular architecture and intermolecular interactions, important for the design of new materials and pharmaceuticals (Orozco et al., 2008).

Future Directions

Properties

IUPAC Name |

1-methyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-18-13-5-3-2-4-12(13)14(15(16(18)21)20(22)23)17-6-7-19-8-10-24-11-9-19/h2-5,17H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJXYHRAZYRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-(naphthalene-1-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2732877.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2732886.png)

![2,6-difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2732892.png)

![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)